2-(2-Bromoethoxy)-1,3,5-trichlorobenzene
Overview
Description
2-(2-Bromoethoxy)-1,3,5-trichlorobenzene: is an organic compound characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene typically involves the reaction of 1,3,5-trichlorobenzene with 2-bromoethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromoethanol is replaced by the ethoxy group, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the compound into simpler hydrocarbons.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Simpler hydrocarbons or alcohols.
Scientific Research Applications
Chemistry: 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: The compound is studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring makes it susceptible to nucleophilic attack. The ethoxy group can participate in various chemical reactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
- 1-Bromo-2-(2-bromoethoxy)ethane
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-Bromoethyl methyl ether
Comparison: 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene is unique due to the presence of multiple halogen atoms and an ethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The presence of three chlorine atoms enhances its electron-withdrawing capability, making it more reactive towards nucleophiles.
Properties
IUPAC Name |
2-(2-bromoethoxy)-1,3,5-trichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl3O/c9-1-2-13-8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLHGSIWKATBCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCBr)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543947 | |
Record name | 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26378-23-4 | |
Record name | 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26378-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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